Cas no 70538-57-7 (6-nitro-Isoquinoline)
6-nitro-Isoquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-nitro-Isoquinoline
- 6-NITROISOQUINOLINE
- MFCD09991731
- DTXSID00461879
- A866599
- AKOS006314451
- FT-0731615
- AMY17890
- 70538-57-7
- SCHEMBL3293939
- DB-074319
- Isoquinoline, 6-nitro-
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- MDL: MFCD09991731
- Inchi: 1S/C9H6N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H
- InChI Key: TWQCVIUEUQDOEH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2C=NC=CC=2C=1)=O
Computed Properties
- Exact Mass: 174.04300
- Monoisotopic Mass: 174.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Density: 1.354
- Boiling Point: 353.325 °C at 760 mmHg
- Flash Point: 167.485 °C
- PSA: 58.71000
- LogP: 2.66620
6-nitro-Isoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-nitro-Isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000720-1g |
6-Nitroisoquinoline |
70538-57-7 | 98% | 1g |
$529.30 | 2023-09-01 | |
| Chemenu | CM109453-1g |
6-Nitroisoquinoline |
70538-57-7 | 97% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM109453-1g |
6-Nitroisoquinoline |
70538-57-7 | 97% | 1g |
$725 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741137-1g |
6-Nitroisoquinoline |
70538-57-7 | 98% | 1g |
¥6661.00 | 2025-08-06 | |
| Ambeed | A379045-1g |
6-Nitroisoquinoline |
70538-57-7 | 97% | 1g |
$732.0 | 2025-04-17 | |
| AK Scientific | 0924AC-1g |
6-Nitroisoquinoline |
70538-57-7 | 95% | 1g |
$982 | 2025-08-06 | |
| Cooke Chemical | BD0377648-1g |
6-Nitroisoquinoline |
70538-57-7 | 97% | 1g |
RMB 3948.00 | 2025-08-06 |
6-nitro-Isoquinoline Suppliers
6-nitro-Isoquinoline Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 6-nitro-Isoquinoline
Recent Advances in the Study of 6-Nitro-Isoquinoline (CAS: 70538-57-7) and Its Applications in Chemical Biology and Medicine
6-Nitro-Isoquinoline (CAS: 70538-57-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro-substituted isoquinoline core, has been explored for its potential as a scaffold in drug discovery, enzyme inhibition, and as a fluorescent probe. Recent studies have shed light on its unique chemical properties and biological activities, making it a promising candidate for further investigation.
One of the key areas of interest is the role of 6-Nitro-Isoquinoline in modulating enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The study highlighted the compound's ability to selectively target PARP-1, with an IC50 value in the nanomolar range, suggesting its potential as a therapeutic agent for cancers characterized by DNA repair deficiencies.
In addition to its enzyme inhibitory properties, 6-Nitro-Isoquinoline has been investigated for its fluorescent characteristics. A recent publication in Analytical Chemistry reported its use as a turn-on fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The nitro group's reduction to an amino group under oxidative conditions results in a significant fluorescence enhancement, enabling real-time monitoring of intracellular ROS levels. This application is particularly relevant for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
Another notable advancement is the synthesis of 6-Nitro-Isoquinoline derivatives with improved pharmacokinetic properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the development of water-soluble analogs through structural modifications, such as the introduction of sulfonate groups. These derivatives exhibited enhanced bioavailability and reduced cytotoxicity, addressing one of the major challenges associated with the parent compound.
Despite these promising developments, challenges remain in the clinical translation of 6-Nitro-Isoquinoline-based therapies. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed. Ongoing research is focused on leveraging computational chemistry and structure-activity relationship (SAR) studies to design more selective and potent analogs. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 6-Nitro-Isoquinoline (CAS: 70538-57-7) represents a multifaceted compound with significant potential in chemical biology and medicine. Its applications range from enzyme inhibition to fluorescent probing, highlighting its versatility. Continued research and development efforts are essential to unlock its full therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing the field and bringing innovative solutions to unmet medical needs.
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